molecular formula C7H15BrN2O B1453016 1-Ethyl-3-methylpiperazin-2-one hydrobromide CAS No. 1255717-00-0

1-Ethyl-3-methylpiperazin-2-one hydrobromide

Número de catálogo: B1453016
Número CAS: 1255717-00-0
Peso molecular: 223.11 g/mol
Clave InChI: VZHRVHYNMLGLPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Ethyl-3-methylpiperazin-2-one hydrobromide is a useful research compound. Its molecular formula is C7H15BrN2O and its molecular weight is 223.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-methylpiperazin-2-one hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methylpiperazin-2-one hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-ethyl-3-methylpiperazin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.BrH/c1-3-9-5-4-8-6(2)7(9)10;/h6,8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHRVHYNMLGLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1=O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-00-0
Record name 2-Piperazinone, 1-ethyl-3-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methyl-2-piperazinone hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The Piperazin-2-one Scaffold: Structural Versatility in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperazin-2-one (2-oxopiperazine) ring stands as a "privileged scaffold," distinct from its saturated cousin, piperazine. While piperazine is ubiquitous in CNS drugs for its basicity and solubility, the introduction of the C2-carbonyl transforms the ring into a non-basic, conformationally constrained lactam. This modification is not merely cosmetic; it fundamentally alters the scaffold's utility, making it an ideal mimic for peptide


-turns—a structural motif critical in protein-protein interactions (PPIs).

This guide dissects the piperazin-2-one scaffold, moving from its electronic rationale to advanced synthetic protocols (Ugi-Deprotection-Cyclization) and its application in protease and GPCR ligand design.

Structural & Electronic Rationale

The Peptidomimetic Imperative

Peptides are poor drug candidates due to rapid proteolytic cleavage and low membrane permeability. The piperazin-2-one scaffold solves this by "locking" the amino acid side chains into a specific vector that mimics the


 and 

residues of a Type I or Type II

-turn.
  • Conformational Constraint: The lactam ring forces the structure into a twisted boat or half-chair conformation, restricting the rotation of the

    
     and 
    
    
    
    angles found in the peptide backbone.
  • Electronic Modulation: Unlike the secondary amine in piperazine (

    
    ), the amide nitrogen (N1) in piperazin-2-one is non-basic. This prevents non-specific binding to the hERG channel—a common liability for basic piperazines—while maintaining a hydrogen bond acceptor at the carbonyl oxygen.
    
Physicochemical Profile Comparison

The following table highlights the shift in properties when converting a piperazine core to a piperazin-2-one core, assuming a generic 4-substituted derivative.

PropertyPiperazine CorePiperazin-2-one CoreMedChem Implication
N1 Basicity (

)
~9.8 (Basic)Neutral (Amide)Improved permeability; reduced hERG liability.
H-Bond Donors 1 (NH)1 (NH - unless substituted)Critical for backbone H-bonding mimicry.
H-Bond Acceptors 2 (N atoms)2 (N4, C=O)The C=O mimics the peptide backbone carbonyl.
Metabolic Stability Moderate (N-oxidation)High (Lactam stability)Resistance to peptidases.
Vector Geometry Chair (flexible)Twisted Boat (rigid)Pre-organized for receptor binding.
Visualization: The Beta-Turn Mimicry

The following diagram illustrates how the piperazin-2-one scaffold maps onto a peptide backbone.

BetaTurnMimic Peptide Native Peptide (Proteolytically Unstable) Constraint Conformational Constraint (Cyclization) Peptide->Constraint Design Strategy Piperazinone Piperazin-2-one Scaffold (Stable Peptidomimetic) Constraint->Piperazinone Synthetic Execution Hbond C=O Acceptor (Mimics Backbone) Piperazinone->Hbond Vector Side Chain Vectors (i+1, i+2 positions) Piperazinone->Vector

Figure 1: Logical flow from native peptide instability to the engineered stability of the piperazin-2-one scaffold.

Synthetic Methodologies: The Ugi-Deprotection-Cyclization (UDC)

While traditional N-alkylation of diamines with haloacetates is valid, it lacks the diversity required for high-throughput SAR. The Ugi-Deprotection-Cyclization (UDC) strategy is the gold standard for generating highly substituted piperazin-2-ones.

The Mechanism

This route utilizes the Ugi 4-Component Reaction (U-4CR).[1] By using a bifunctional starting material—specifically an


-protected amino acid or an amino-aldehyde equivalent—the linear Ugi adduct can be cyclized into the piperazinone ring.

Key Advantages:

  • Diversity: Four points of diversity (

    
    ) are introduced in a single step.
    
  • Atom Economy: Water is the only byproduct of the initial condensation.

  • Stereocontrol: Using chiral amino acids transfers stereochemical information to the final ring.

Synthetic Workflow Diagram

UDC_Pathway Aldehyde Aldehyde (R1) UgiAdduct Linear Ugi Adduct (Stable Intermediate) Aldehyde->UgiAdduct U-4CR (MeOH) Amine Amine (R2) Amine->UgiAdduct U-4CR (MeOH) Isocyanide Isocyanide (R3) Isocyanide->UgiAdduct U-4CR (MeOH) BocAcid N-Boc Amino Acid (Bifunctional Core) BocAcid->UgiAdduct U-4CR (MeOH) Deprotection Acidic Deprotection (TFA/DCM) UgiAdduct->Deprotection -Boc group Cyclization Base-Induced Cyclization (Intramolecular Transamidation) Deprotection->Cyclization Free Amine Attack Product 3,4-Disubstituted Piperazin-2-one Cyclization->Product -Amine Leaving Group

Figure 2: The Ugi-Deprotection-Cyclization (UDC) workflow for rapid scaffold assembly.

Experimental Protocol: Synthesis of a 3-Substituted Piperazin-2-one

Objective: Synthesis of a library-ready piperazin-2-one core using a modified Ugi protocol. Scale: 1.0 mmol.

Materials
  • Aldehyde: Benzaldehyde (1.0 eq)

  • Amine: Benzylamine (1.0 eq)

  • Isocyanide: tert-Butyl isocyanide (1.0 eq)

  • Acid Component:

    
    -Boc-Glycine (1.0 eq)
    
  • Solvent: Methanol (anhydrous), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Methodology
  • Ugi Condensation (Day 1):

    • In a 20 mL scintillation vial, dissolve Benzylamine (107 mg, 1.0 mmol) and Benzaldehyde (106 mg, 1.0 mmol) in 5 mL anhydrous MeOH.

    • Stir at room temperature for 30 minutes to pre-form the imine (dehydrating agents like

      
       can be added but are usually unnecessary in MeOH).
      
    • Add

      
      -Boc-Glycine (175 mg, 1.0 mmol) and stir for 5 minutes until dissolved.
      
    • Add tert-Butyl isocyanide (83 mg, 1.0 mmol) last.

    • Seal the vial and stir for 24 hours at room temperature.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LCMS. The formation of the linear diamide adduct should be the major peak.

  • Deprotection (Day 2):

    • Evaporate the MeOH under reduced pressure.

    • Redissolve the crude residue in 4 mL of DCM.

    • Add 1 mL of TFA dropwise at 0°C, then warm to room temperature. Stir for 2-4 hours.

    • Mechanism:[1][2][3][4] This removes the Boc group, exposing the secondary amine of the glycine moiety.

  • Cyclization (Day 2):

    • Evaporate the TFA/DCM mixture (azeotrope with toluene if necessary to remove residual acid).

    • Redissolve in DCM (5 mL) and add triethylamine (TEA) or DIPEA (3.0 eq) to neutralize the ammonium salt and catalyze the intramolecular transamidation.

    • Reflux for 4–6 hours or stir at room temperature overnight depending on steric bulk.

    • Observation: The secondary amine attacks the exocyclic amide carbonyl, expelling the tert-butyl amine (or the specific amine derived from the isocyanide if a convertible isocyanide was used).

  • Purification:

    • Wash the organic layer with saturated

      
      , water, and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (typically MeOH/DCM gradients).

Medicinal Chemistry Applications: Case Studies

Thrombin Receptor (PAR1) Antagonists

Research has utilized the piperazin-2-one scaffold to develop antagonists for the Protease-Activated Receptor 1 (PAR1), a GPCR involved in platelet aggregation.

  • Design: Researchers replaced the labile peptide bond of Phe-Gly based inhibitors with the piperazin-2-one core.

  • Outcome: The scaffold successfully mimicked the bioactive conformation of the peptide ligand. The C2-carbonyl and N4-substituents were critical for positioning aromatic groups into the hydrophobic pockets of the receptor.

  • Reference: Molecules 2014, 19(4), 4814-4831.

Factor Xa Inhibitors

In the search for oral anticoagulants, the piperazin-2-one ring serves as a neutral, polar core that links the P1 and P4 binding moieties.

  • Structural Role: Unlike the morpholine or piperazine rings often used, the piperazin-2-one provides a specific hydrogen bond acceptor vector (the carbonyl) that interacts with the backbone NH of Gly216 in the Factor Xa active site.

  • Selectivity: The rigidity of the ring prevents the collapse of the hydrophobic groups, maintaining high selectivity against related serine proteases like Thrombin or Trypsin.

References

  • Bicyclic Piperazine Mimetics of the Peptide Beta-Turn. Journal of Organic Chemistry, 2018. Link

  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit. Journal of Medicinal Chemistry, 2005.[5] Link

  • Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates. ACS Omega, 2023. Link

  • Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1. Molecules, 2014. Link

  • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 2023. Link

Sources

Navigating the Synthesis and Safety of 1-Ethyl-3-methylpiperazin-2-one Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Novel Piperazinone Derivative for Advanced Drug Discovery

For chemists and pharmacologists navigating the frontiers of drug development, piperazinone scaffolds represent a cornerstone of molecular design. Their inherent structural features offer a versatile platform for creating compounds with diverse biological activities. This guide delves into the specifics of a particularly intriguing derivative, 1-Ethyl-3-methylpiperazin-2-one hydrobromide, providing essential data and protocols for its safe and effective use in a research environment. While this compound is supplied for early discovery research, a comprehensive understanding of its properties and handling requirements is paramount.

Core Compound Identification and Properties

1-Ethyl-3-methylpiperazin-2-one hydrobromide is a unique chemical entity available for specialized research applications. A critical first step in working with any novel compound is to establish its unequivocal identity.

IdentifierValueSource
PubChem Substance ID 329775985
Molecular Formula C7H15BrN2O
Molecular Weight 223.11 g/mol
InChI 1S/C7H14N2O.BrH/c1-3-9-5-4-8-6(2)7(9)10;/h6,8H,3-5H2,1-2H3;1H
SMILES O=C1N(CC)CCNC1C.[H]Br
Physical Form Solid

It is important to note that this compound is listed with a PubChem Substance ID, which is a record submitted by a specific depositor, in this case, a chemical supplier. This is distinct from a PubChem Compound ID (CID), which is an aggregated record for a unique chemical structure. Researchers should be aware that, for some early-stage research chemicals, a comprehensive, aggregated CID may not yet be established.

A Deep Dive into Safety and Handling

The responsible use of any chemical in a laboratory setting begins with a thorough understanding of its potential hazards. While a comprehensive toxicological profile for 1-Ethyl-3-methylpiperazin-2-one hydrobromide has not been fully elucidated, the available safety data provides a clear framework for safe handling protocols.[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication. For this compound, the following classifications have been assigned:

GHS PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.H317: May cause an allergic skin reaction.

These classifications indicate that the primary hazards associated with this compound are acute oral toxicity and the potential for skin sensitization.

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is non-negotiable when handling this compound. The following precautionary statements and PPE recommendations are essential for minimizing risk:

  • P261: Avoid breathing dust.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/ eye protection/ face protection.[1]

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Experimental Protocol: Safe Handling and Use in a Research Setting

The following protocol outlines the essential steps for the safe handling and use of 1-Ethyl-3-methylpiperazin-2-one hydrobromide in a typical laboratory workflow.

Objective: To safely weigh and dissolve the compound for use in a downstream experiment.

Materials:

  • 1-Ethyl-3-methylpiperazin-2-one hydrobromide

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent (e.g., DMSO, water, ethanol - solubility should be predetermined)

  • Vortex mixer or sonicator

  • Fume hood

  • Appropriate glassware (e.g., vial, flask)

  • Personal Protective Equipment (as outlined above)

Procedure:

  • Preparation:

    • Ensure the fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Assemble all necessary materials and equipment within the fume hood.

  • Weighing the Compound:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully use a clean spatula to transfer the desired amount of the solid compound onto the weighing paper.

    • Avoid generating dust during the transfer. If any dust is generated, ensure it is contained within the fume hood.

    • Record the exact weight of the compound.

  • Dissolution:

    • Carefully transfer the weighed compound into the appropriate glassware.

    • Add the predetermined volume of solvent to the glassware.

    • Securely cap the glassware.

    • Use a vortex mixer or sonicator to facilitate dissolution. Gentle heating may be applied if the compound's stability at elevated temperatures is known.

  • Cleanup and Waste Disposal:

    • Clean the spatula and any other contaminated surfaces with an appropriate solvent.

    • Dispose of all contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly after completing the procedure.

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling workflow for 1-Ethyl-3-methylpiperazin-2-one hydrobromide.

Safe Handling Workflow for 1-Ethyl-3-methylpiperazin-2-one hydrobromide cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Assemble Materials in Fume Hood prep_fume_hood->prep_materials weigh Weigh Compound on Analytical Balance prep_materials->weigh transfer Transfer Compound to Glassware weigh->transfer dissolve Add Solvent and Dissolve (Vortex/Sonicate) transfer->dissolve clean_equipment Clean Contaminated Equipment dissolve->clean_equipment dispose_waste Dispose of Hazardous Waste clean_equipment->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end start Start start->prep_ppe

Caption: A flowchart illustrating the key steps for the safe handling of 1-Ethyl-3-methylpiperazin-2-one hydrobromide.

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of accidental exposure, the following first-aid measures should be taken immediately:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

1-Ethyl-3-methylpiperazin-2-one hydrobromide presents an opportunity for innovation in drug discovery. However, as with any research chemical, a proactive and informed approach to safety is essential. By understanding its known hazards, adhering to strict handling protocols, and being prepared for any potential incidents, researchers can confidently and responsibly explore the potential of this novel compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 158861505. [Link]

  • Bioregistry. PubChem Compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102760, 1-Ethyl-3-methylpiperidine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 114524, 1-Ethyl-3-piperidinol. [Link]

Sources

An In-depth Technical Guide to 1-Ethyl-3-methylpiperazin-2-one hydrobromide: Material Safety Data Sheet (MSDS) and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information, handling procedures, and emergency protocols for 1-Ethyl-3-methylpiperazin-2-one hydrobromide. As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies associated with this compound.

Chemical Identification and Physical Properties

1-Ethyl-3-methylpiperazin-2-one hydrobromide is a piperazine derivative. Piperazine and its derivatives are a class of organic compounds that are widely used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] Due to the limited availability of a complete, verified Material Safety Data Sheet (MSDS) for this specific compound, this guide synthesizes available data and provides guidance based on the known hazards of similar chemical structures.

Identifier Value Source
Chemical Name 1-Ethyl-3-methylpiperazin-2-one hydrobromideSigma-Aldrich
Molecular Formula C7H15BrN2OSigma-Aldrich
Molecular Weight 223.11 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
CAS Number Not available
SMILES String O=C1N(CC)CCNC1C.[H]BrSigma-Aldrich
InChI Key VZHRVHYNMLGLPC-UHFFFAOYSA-NSigma-Aldrich

Hazard Identification and GHS Classification

Based on the available data, 1-Ethyl-3-methylpiperazin-2-one hydrobromide is classified as hazardous. The Globally Harmonized System (GHS) classification provides a clear indication of the potential risks.

GHS Classification Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

GHS Pictogram:

  • GHS07 (Exclamation Mark): This pictogram indicates that the substance may cause less serious health effects, such as skin irritation or sensitization, or is harmful if swallowed.

Signal Word: Warning

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

First-Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure. The following procedures are recommended.

Inhalation

If inhaled, move the person to fresh air.[2][3] If breathing is difficult or has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.

Skin Contact

Immediately wash the affected area with soap and plenty of water, while removing all contaminated clothing and shoes.[2][3] If skin irritation or a rash occurs, seek medical advice.[2]

Eye Contact

Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.

Ingestion

If swallowed, rinse the mouth with water.[4] Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2]

Fire-Fighting Measures

Suitable Extinguishing Media

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

Specific Hazards Arising from the Chemical

Under fire conditions, this compound may emit hazardous fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.

Protective Equipment and Precautions for Firefighters

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

Personal Precautions, Protective Equipment, and Emergency Procedures

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Ensure adequate ventilation. Avoid breathing dust.[4]

Environmental Precautions

Prevent the product from entering drains or watercourses.[4][6]

Methods and Materials for Containment and Cleaning Up

For small spills, carefully sweep up the solid material and place it in a suitable, closed container for disposal.[4] Avoid creating dust.[4] For large spills, dike the area to prevent spreading.

Handling and Storage

Precautions for Safe Handling

Handle in a well-ventilated area or in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[5] Avoid dust formation and accumulation.[7] Wash hands thoroughly after handling.[4]

Conditions for Safe Storage, Including any Incompatibilities

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] This substance is reported to be hygroscopic and light-sensitive; therefore, protect it from moisture and light.[2]

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

Exposure Controls and Personal Protection

Engineering Controls

Use only in a chemical fume hood or other well-ventilated area to keep airborne concentrations low.[5] An eyewash station and safety shower should be readily available in the vicinity of use.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.[5]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations to a safe level, a NIOSH-approved respirator should be worn.[5]

Physical and Chemical Properties

Property Value Source
Appearance SolidSigma-Aldrich
Flash Point Not applicableSigma-Aldrich
Stability Stable under normal conditions. Hygroscopic. Light sensitive.[2]

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Possibility of Hazardous Reactions: None under normal processing.[2]

  • Conditions to Avoid: Exposure to light, moist air, or water.[2]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[2]

  • Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, hydrogen bromide.

Toxicological Information

The toxicological properties of this specific compound have not been thoroughly investigated.[5] The available data indicates:

  • Acute Oral Toxicity: Harmful if swallowed (Category 4).

  • Skin Sensitization: May cause an allergic skin reaction (Category 1).

Experimental Protocols

Safe Handling and Weighing Protocol
  • Preparation: Ensure the chemical fume hood is operational. Gather all necessary PPE.

  • Weighing: Conduct all weighing operations within the fume hood. Use a tared, sealed container to minimize exposure.

  • Transfer: Use a spatula to transfer the solid. Avoid creating dust.

  • Cleanup: Clean any spills immediately. Wipe down the work surface with an appropriate solvent.

  • Disposal: Dispose of contaminated materials in a designated hazardous waste container.

Visualizations

Emergency Response Workflow

EmergencyResponse cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithSoapWater Wash with Soap & Water SkinContact->WashWithSoapWater EyeContact Eye Contact RinseWithWater Rinse Eyes with Water EyeContact->RinseWithWater Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention WashWithSoapWater->SeekMedicalAttention RinseWithWater->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: Emergency response workflow for exposure to 1-Ethyl-3-methylpiperazin-2-one hydrobromide.

References

  • 1-Ethyl-3-methylpiperazin-2-one hydrobromide AldrichCPR | Sigma-Aldrich.

  • SAFETY DATA SHEET. (January 18, 2018).

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC.

  • Safety Data Sheet - Angene Chemical.

  • SAFETY DATA SHEET - Pfaltz & Bauer.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Safety Data Sheet 4 . First Aid Measures - Qualitek.

  • Material Safety Data Sheet - Chemicea Pharmaceuticals.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Safety Data Sheet - Advanced Biotech.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 1-Ethyl-3-Methylpiperazin-2-one hydrobroMide CAS#: - ChemicalBook.

  • Material Safety Data Sheet - 1-Ethylpiperidine, 99%.

  • Material Safety Data Sheet - Pfizer.

  • 2 - SAFETY DATA SHEET.

  • First Aid - Chemical Poisoning.

  • Safety Data Sheet - Version 5.0 - CymitQuimica.

  • SAFETY DATA SHEET - Merck Millipore.

  • CAS 5308-25-8: 1-Ethylpiperazine | CymitQuimica.

  • 1-Ethyl-3-methylpiperidine | C8H17N | CID 102760 - PubChem - NIH.

  • 1-ethyl-3-methylpiperazine (C7H16N2) - PubChemLite.

  • SAFETY DATA SHEET - Fisher Scientific.

  • N-Methylpiperazine.

  • 5845-28-3 | 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide - ChemScene.

  • N-ETHYL PIPERAZINE CAS-No 5308-25-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • 78551-38-9|(S)-3-Methylpiperazin-2-one - BLDpharm.

  • (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 - Benchchem.

  • Zopiclone - Wikipedia.

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Ethyl-3-methylpiperazin-2-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the regioselective synthesis of 1-Ethyl-3-methylpiperazin-2-one hydrobromide starting from ethylenediamine . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a constrained peptidomimetic or a core structure in kinase inhibitors.

The synthesis addresses two primary chemical challenges:

  • Mono-alkylation Selectivity: Controlling the ethylation of ethylenediamine to prevent poly-alkylation.

  • Regioselective Cyclization: Ensuring the correct nitrogen atom is incorporated into the amide bond to yield the 1-ethyl isomer rather than the 4-ethyl isomer.

Retrosynthetic Logic & Mechanism

The synthesis relies on a "Linear-to-Cyclic" assembly strategy. The core logic dictates that to achieve the 1-ethyl substitution pattern, the nitrogen atom bearing the ethyl group must act as the nucleophile attacking the ester carbonyl (forming the amide). Consequently, the unsubstituted primary amine must perform the initial


 attack on the 

-halo ester.
Reaction Pathway Visualization

The following diagram illustrates the critical branching points where regioselectivity is determined.

SynthesisPathway EDA Ethylenediamine (Starting Material) N_Ethyl_EDA N-Ethylethylenediamine (Intermediate A) EDA->N_Ethyl_EDA Step 1: Mono-alkylation (Excess EDA) Bis_Ethyl N,N'-Diethylethylenediamine (Impurity) EDA->Bis_Ethyl Over-alkylation EtBr Ethyl Bromide Linear_Int Linear Intermediate (N-(2-(ethylamino)ethyl)alanine ethyl ester) N_Ethyl_EDA->Linear_Int Step 2: SN2 Attack (Primary Amine Preferred) Wrong_Int Wrong Regioisomer (Alkylation at Secondary Amine) N_Ethyl_EDA->Wrong_Int Steric Hindrance prevents Secondary Amine Attack EBP Ethyl 2-bromopropionate Target 1-Ethyl-3-methylpiperazin-2-one (Target Free Base) Linear_Int->Target Step 3: Cyclization (Amidation) HBr_Salt Target Hydrobromide Salt (Final Product) Target->HBr_Salt Step 4: Salt Formation

Caption: Regioselective pathway favoring the 1-ethyl isomer via steric control of the initial alkylation step.

Experimental Protocols

Safety Pre-Requisites
  • Ethylenediamine: Corrosive, sensitizer. Use strictly in a fume hood.

  • Ethyl 2-bromopropionate: Lachrymator. Handle with extreme care.

  • Hydrobromic Acid: Corrosive.

Stage 1: Synthesis of N-Ethylethylenediamine

Objective: Mono-ethylation of ethylenediamine. Critical Factor: Use a large molar excess of ethylenediamine (5:1 to 10:1) to statistically suppress the formation of


-diethylethylenediamine.
  • Setup: Charge a 1L 3-neck round-bottom flask (RBF) with Ethylenediamine (EDA) (300.5 g, 5.0 mol) and anhydrous Ethanol (200 mL). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add Ethyl Bromide (109.0 g, 1.0 mol) dropwise over 2 hours. Maintain internal temperature

    
    C to minimize poly-alkylation.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up:

    • Add solid KOH (56 g, 1.0 mol) to neutralize the HBr salt formed. Stir for 1 hour.

    • Filter off the KBr precipitate.

  • Purification (Distillation):

    • Distill at atmospheric pressure to recover Ethanol and excess EDA (bp 116°C).

    • Fractionally distill the residue under reduced pressure. Collect the fraction boiling at ~50-52°C (15 mmHg).

    • Yield Target: ~60-70% based on Ethyl Bromide.

    • QC Check: GC-MS should show >95% mono-ethylated product.

Stage 2: One-Pot Alkylation and Cyclization

Objective: Reaction with ethyl 2-bromopropionate and ring closure.[1] Mechanism: The primary amine of N-ethylethylenediamine attacks the secondary bromide of the ester (sterically favored over the secondary amine attacking), followed by intramolecular amidation.

  • Reagents:

    • N-Ethylethylenediamine (8.8 g, 100 mmol)

    • Ethyl 2-bromopropionate (18.1 g, 100 mmol)

    • Triethylamine (TEA) (11.1 g, 110 mmol) - Acts as an acid scavenger.

    • Toluene (150 mL) - Solvent choice promotes cyclization at reflux.

  • Procedure:

    • Dissolve N-ethylethylenediamine and TEA in Toluene in a 500 mL RBF. Cool to 0°C.[2]

    • Add Ethyl 2-bromopropionate dropwise over 30 minutes. (Exothermic).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours. Formation of linear intermediate.

    • Cyclization: Equip the flask with a Dean-Stark trap (optional, to remove ethanol) or simple reflux condenser. Heat to reflux (110°C) for 6–12 hours.

    • Monitoring: TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the linear ester intermediate (

      
      ) and appearance of the cyclic product (
      
      
      
      ).
  • Isolation:

    • Cool to RT. Filter off the triethylamine hydrobromide salt.

    • Concentrate the filtrate under vacuum to yield the crude oil (Free Base).

Stage 3: Hydrobromide Salt Formation

Objective: Isolate the stable, crystalline salt form.

  • Dissolution: Dissolve the crude free base (approx. 14 g) in absolute Ethanol (50 mL).

  • Acidification: Cool to 0°C. Add 48% HBr (aq) or 33% HBr in Acetic Acid dropwise until pH

    
     3-4.
    
  • Crystallization: Add Ethyl Acetate or Diethyl Ether slowly to induce precipitation.

  • Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.

Quantitative Data Summary

ParameterSpecification / ResultNotes
Overall Yield 45 - 55%From N-ethylethylenediamine
Appearance White Crystalline SolidHygroscopic
Melting Point 168 - 172°CSharp melting point indicates purity

NMR (D

O)

1.15 (t, 3H, N-Et), 1.45 (d, 3H, C-Me)
Diagnostic shifts
Mass Spec (ESI)

Free base mass

Troubleshooting & Critical Control Points

Regioselectivity Confirmation

If the secondary amine attacks the bromide (side reaction), you will form 4-ethyl-3-methylpiperazin-2-one .

  • Diagnostic: In

    
     NMR, the N-Ethyl quartet for the Target (1-Ethyl) will be deshielded (
    
    
    
    3.4-3.6 ppm) due to the adjacent amide carbonyl.
  • In the Impurity (4-Ethyl), the N-Ethyl group is on an amine nitrogen, appearing more upfield (

    
     2.4-2.6 ppm).
    
Impurity Profile
ImpurityOriginMitigation
N,N'-Diethylethylenediamine Over-alkylation in Stage 1Use >5 eq. Ethylenediamine; distillation is mandatory.
Linear Ester Incomplete CyclizationExtend reflux time; ensure temperature >100°C.
Triethylamine HBr Incomplete FiltrationWash crude oil with minimal water/brine before salting (if using toluene).

References

  • General Piperazinone Synthesis

    • Synthesis of substituted piperazin-2-ones.
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Regioselectivity in Diamine Alkylation

    • Selective N-alkyl
    • Source: N
    • URL: [Link]

  • Synthesis of 3-Methylpiperazin-2-one Derivatives: Methodologies for chiral and achiral 3-substituted piperazinones. Source: BenchChem Protocols
  • Properties of Ethyl 2-bromopropionate

    • Reactivity profile and safety d
    • Source: ChemicalBook[3]

  • Analytical Data for Piperazinone Salts

    • Spectroscopic characterization of piperazine deriv
    • Source: ChemScene[4]

Sources

Synthesis of Substituted Piperazinones via Tandem Reductive Amination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Piperazinones in Modern Drug Discovery

Substituted piperazinones are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents targeting a wide range of diseases. Their conformational rigidity and ability to present diverse pharmacophoric features make them attractive as peptide mimetics and versatile building blocks in drug design.[1] The efficient construction of these heterocyclic motifs is, therefore, a critical endeavor in the drug development pipeline. Among the various synthetic strategies, a one-pot tandem reductive amination-transamidation-cyclization sequence has emerged as a highly efficient and atom-economical approach for the synthesis of substituted piperazin-2-ones.[2][3][4][5] This application note provides a detailed protocol for this transformation, grounded in mechanistic principles and supplemented with practical insights for researchers in drug discovery and development.

Mechanism of Action: A Cascade of Transformations

The synthesis of substituted piperazinones via this one-pot protocol involves a carefully orchestrated cascade of three key chemical transformations: reductive amination, N,N'-acyl transfer (transamidation), and intramolecular cyclization. The process is initiated by the reductive amination of an N-(2-oxoethyl)amide with an α-amino ester.

The reaction commences with the formation of an iminium ion intermediate from the condensation of the aldehyde group of the N-(2-oxoethyl)amide and the primary amine of the α-amino ester. This step is often catalyzed by a weak acid, such as acetic acid. A mild and selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the iminium ion to form a secondary amine intermediate.[2][6][7]

Following the reductive amination, an intramolecular N,N'-acyl transfer occurs. The newly formed secondary amine attacks the carbonyl group of the amide, leading to a tetrahedral intermediate which then collapses to transfer the acyl group. This transamidation step is crucial for setting up the subsequent cyclization. The final step is an intramolecular cyclization of the amino ester, where the nitrogen atom attacks the ester carbonyl, leading to the formation of the desired piperazinone ring with the concomitant elimination of an alcohol (e.g., methanol).[1][4]

Diagram of the Reaction Mechanism

Reductive Amination for Piperazinone Synthesis N_oxoethyl_amide N-(2-oxoethyl)amide iminium_ion Iminium Ion Intermediate N_oxoethyl_amide->iminium_ion Condensation alpha_amino_ester α-Amino Ester alpha_amino_ester->iminium_ion Condensation reducing_agent NaBH(OAc)₃ secondary_amine Secondary Amine Intermediate reducing_agent->secondary_amine Reduction acid_catalyst Acetic Acid acid_catalyst->iminium_ion Condensation iminium_ion->secondary_amine Reduction cyclization_precursor Cyclization Precursor secondary_amine->cyclization_precursor Intramolecular N,N'-Acyl Transfer piperazinone Substituted Piperazinone cyclization_precursor->piperazinone Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of substituted piperazinones.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the synthesis of a substituted piperazinone from an N-(2-oxoethyl)amide and an α-amino ester methyl ester hydrochloride.

Materials and Reagents
Material/ReagentGradeSupplierNotes
N-(2-oxoethyl)acetamideReagentCommercially AvailableCan be synthesized from N-(2,2-dimethoxyethyl)acetamide
L-Alanine methyl ester hydrochloride≥98%Commercially AvailableOther α-amino esters can be used
Sodium triacetoxyborohydride (NaBH(OAc)₃)ReagentCommercially AvailableMoisture sensitive, handle under inert atmosphere
Acetic Acid, GlacialACS GradeCommercially Available
Acetonitrile (ACN)AnhydrousCommercially AvailableDry solvent is recommended for optimal results
Dichloromethane (DCM)ACS GradeCommercially AvailableFor workup
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic phase
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateACS GradeCommercially AvailableFor chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the α-amino ester hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the amino ester.

  • Addition of Reactants: To the stirred solution, add the N-(2-oxoethyl)amide (1.0-1.2 eq) followed by glacial acetic acid (1.0-2.0 eq). The acetic acid acts as a catalyst for imine formation.[1]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at room temperature. NaBH(OAc)₃ is preferred over other reducing agents like sodium cyanoborohydride due to its milder nature and reduced toxicity.[6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of ACN).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted piperazinone.

Experimental Workflow

Caption: A typical experimental workflow for piperazinone synthesis.

Data Presentation: Scope of the Reaction

The tandem reductive amination protocol is versatile and accommodates a range of substituents on both the N-(2-oxoethyl)amide and the α-amino ester, leading to a diverse library of substituted piperazinones. The yields are generally good, though they can be influenced by steric hindrance on the reactants.[1]

EntryN-Acyl Group (R¹)Amino Ester Side Chain (R²)ProductYield (%)
1Acetyl-CH₃ (Alanine)1-Acetyl-3-methylpiperazin-2-one75
2Trifluoroacetyl-CH₃ (Alanine)1-Trifluoroacetyl-3-methylpiperazin-2-one92
3Benzoyl-CH(CH₃)₂ (Valine)1-Benzoyl-3-isopropylpiperazin-2-one68
4Acetyl-CH₂Ph (Phenylalanine)1-Acetyl-3-benzylpiperazin-2-one71
5Trifluoroacetyl-CH₂Ph (Phenylalanine)1-Trifluoroacetyl-3-benzylpiperazin-2-one85

Yields are representative and may vary based on specific reaction conditions and scale.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no product formation - Incomplete imine formation.- Deactivated reducing agent.- Ensure anhydrous conditions. Acetic acid is crucial for catalyzing imine formation.[1]- Use fresh, high-quality sodium triacetoxyborohydride.
Presence of starting aldehyde - Insufficient reducing agent.- Slow reduction of the iminium ion.- Increase the equivalents of NaBH(OAc)₃ to 2.0 eq.- Allow for a longer reaction time.
Formation of dialkylated byproducts - The secondary amine product reacts with another molecule of the aldehyde.- Use a stoichiometric amount of the N-(2-oxoethyl)amide or a slight excess of the amino ester. A stepwise procedure involving pre-formation of the imine followed by reduction can also minimize this.[1]
Reduction of the starting aldehyde - Use of a less selective reducing agent (e.g., NaBH₄) in a one-pot setting.- Sodium triacetoxyborohydride is highly selective for the iminium ion over the aldehyde.[2][6] Ensure this is the reducing agent being used.
Difficult purification - Close polarity of the product and byproducts.- Optimize the chromatography eluent system. Consider using a different stationary phase (e.g., amine-functionalized silica) or an alternative purification technique like preparative HPLC.

Conclusion

The one-pot tandem reductive amination-transamidation-cyclization protocol offers a robust and efficient pathway for the synthesis of substituted piperazinones. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can readily access a wide array of these valuable heterocyclic compounds. The use of sodium triacetoxyborohydride as a mild and selective reducing agent is key to the success of this transformation, minimizing side reactions and leading to good to excellent yields. This application note serves as a comprehensive guide for scientists engaged in the synthesis of piperazinone-based molecules for drug discovery and development.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Retrieved February 14, 2026, from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved February 14, 2026, from [Link]

  • PubMed. (2002). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. Retrieved February 14, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Ethyl-3-methylpiperazin-2-one Hydrobromide in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from native peptides to robust, therapeutically viable drugs is often hindered by poor metabolic stability and unfavorable pharmacokinetic profiles. Peptidomimetics offer a compelling solution by retaining the biological activity of a peptide while overcoming its intrinsic liabilities. A key strategy in this field is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing receptor affinity, selectivity, and resistance to proteolysis[1][2][3]. This guide details the application of 1-Ethyl-3-methylpiperazin-2-one, a chiral, N-substituted piperazinone scaffold, as a constrained dipeptide surrogate in rational drug design. We provide the scientific rationale for its use, a plausible synthetic pathway, and detailed protocols for its incorporation into peptide sequences, subsequent purification, and characterization.

Introduction: The Rationale for Constrained Scaffolds

Peptides are exquisite signaling molecules, but their therapeutic potential is often compromised by rapid degradation by proteases and poor membrane permeability. The field of peptidomimetics seeks to address these challenges by designing molecules that mimic the essential structural features required for biological activity while possessing improved drug-like properties[4].

One of the most powerful strategies is to reduce the conformational flexibility of a linear peptide by incorporating rigid structural elements[5][6]. Piperazine and its derivatives, particularly piperazin-2-ones, are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in successful drug candidates and their synthetic tractability[7][8][9]. The piperazin-2-one core serves as an excellent dipeptide mimic, capable of locking the peptide backbone into specific secondary structures, such as β-turns, which are critical for many protein-protein interactions[2].

The specific compound, 1-Ethyl-3-methylpiperazin-2-one hydrobromide , offers several strategic advantages:

  • Conformational Rigidity: The cyclic nature of the piperazinone ring restricts bond rotation, pre-organizing the pharmacophore for optimal receptor binding.

  • Chirality: The methyl group at the C-3 position introduces a chiral center, allowing for stereospecific interactions with the biological target, analogous to a natural L- or D-amino acid side chain.

  • N-Substitution: The ethyl group at the N-1 position provides a handle to further modulate the scaffold's physicochemical properties, such as solubility and lipophilicity, and can fill hydrophobic pockets in a receptor binding site. It also blocks a potential hydrogen bond donor site, which can be key to improving membrane permeability.

This guide will provide researchers with the foundational knowledge and practical protocols to leverage this promising building block in their drug discovery programs.

The Building Block: 1-Ethyl-3-methylpiperazin-2-one Hydrobromide

This scaffold is a derivative of a piperazine ring, featuring an amide carbonyl group. It is commercially available, facilitating its direct use in synthesis campaigns[10].

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₅BrN₂O[10]
Molecular Weight 223.11 g/mol [10]
Form Solid[10]
SMILES String O=C1N(CC)CCNC1C.[H]Br[10]
InChI Key VZHRVHYNMLGLPC-UHFFFAOYSA-N[10]
Proposed Retrosynthesis and Rationale

While direct synthesis literature for this specific molecule is not prevalent, a plausible and robust synthetic route can be designed based on established methods for chiral piperazinones[11][12]. A logical approach involves the reductive amination and subsequent cyclization of precursors derived from chiral amino acids.

The workflow below illustrates the key steps, starting from a protected chiral alanine derivative and N-ethylethylenediamine.

G cluster_0 Retrosynthetic Analysis A 1-Ethyl-3-methylpiperazin-2-one B N-Cbz Protected Linear Diamide A->B Cyclization (Deprotection & Lactamization) C N-Cbz-Alanine B->C Amide Coupling D N-Ethylethylenediamine B->D Amide Coupling G start Start with Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM, DMF) deprotection->wash1 coupling Coupling Step: 1. Add Piperazinone (3 eq) 2. Add HBTU/HOBt (2.9 eq) 3. Add DIPEA (6 eq) 4. React for 2h wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 capping Optional: Capping (Acetic Anhydride) wash2->capping next Continue with Next Amino Acid or Cleave from Resin capping->next G cluster_0 Design & Synthesis cluster_1 Analysis & Validation cluster_2 Biological Evaluation A Identify Target Peptide & Bioactive Region B Select Dipeptide for Replacement (e.g., Phe-Gly) A->B C Synthesize Peptidomimetic (Protocol 2) B->C D Purify by HPLC (Protocol 3) C->D E Confirm Identity (LC-MS, NMR) D->E F In Vitro Binding Assay E->F G Proteolytic Stability Assay F->G H Cell-Based Functional Assay G->H H->A Iterative Optimization

Sources

Solvent selection for reactions involving 1-Ethyl-3-methylpiperazin-2-one HBr

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Protocols for 1-Ethyl-3-methylpiperazin-2-one Hydrobromide

Introduction: The Dual Nature of the Substrate

1-Ethyl-3-methylpiperazin-2-one Hydrobromide (EMP-HBr) is a versatile heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its utility stems from the orthogonal reactivity of its two nitrogen centers: the non-nucleophilic amide (N1) and the nucleophilic secondary amine (N4).

However, the presence of the hydrobromide counterion creates a solubility paradox that often derails early-stage development.

  • The HBr Salt: Highly polar, crystalline, and hydrophilic. Soluble in water and lower alcohols; insoluble in most aprotic organic solvents.

  • The Free Base: Moderately polar oil or low-melting solid. Soluble in dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).

Crucial Insight: Successful utilization of EMP-HBr requires selecting a solvent system that either (A) solubilizes the salt directly for homogeneous reactions, or (B) facilitates an efficient in-situ "salt break" to release the reactive free base.

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior of EMP-HBr at 25°C. This table should serve as the primary reference for reaction planning.

Solvent ClassSpecific SolventSolubility (HBr Salt)Solubility (Free Base)Application Note
Protic Polar WaterHigh (>100 mg/mL)ModerateIdeal for biphasic Schotten-Baumann reactions.
Methanol (MeOH)High HighGood for reductive aminations; risk of transesterification if esters are present.
Ethanol (EtOH)ModerateHighPreferred for recrystallization (often with Et₂O antisolvent).
Aprotic Polar DMF / DMAcHigh HighGold Standard for SNAr and alkylation reactions (High dielectric constant dissociates ion pairs).
DMSOHighHighHard to remove; use only if DMF fails.
Acetonitrile (MeCN)Low (<10 mg/mL)HighPoor for HBr salt; requires phase transfer catalyst or free-basing first.
Non-Polar/Chlorinated Dichloromethane (DCM)Insoluble High Excellent for extraction/workup; poor for direct reaction of the salt.
Ethyl Acetate (EtOAc)InsolubleHighStandard extraction solvent.
TolueneInsolubleModerateUsed for azeotropic drying of the free base.
THFVery LowHighGood for reactions requiring strong bases (e.g., NaH) after free-basing.

Strategic Solvent Selection: Decision Framework

The choice of solvent is dictated by the specific transformation required at the N4 position.

SolventSelection Start Reaction Goal Alkylation N-Alkylation / S_NAr Start->Alkylation Acylation Acylation / Sulfonylation Start->Acylation Reductive Reductive Amination Start->Reductive DMF DMF + Organic Base (Homogeneous) Alkylation->DMF High Temp (>80°C) Biphasic DCM/Water + Inorganic Base (Schotten-Baumann) Acylation->Biphasic Rapid/Exothermic DCM_Base DCM + TEA (Pre-wash salt) Acylation->DCM_Base Anhydrous Req. DCE_MeOH DCE/MeOH (10:1) Reductive->DCE_MeOH Solubilize HBr

Figure 1: Decision tree for solvent selection based on reaction type. High contrast nodes indicate critical decision points.

Detailed Experimental Protocols

Protocol A: In-Situ Salt Break & N-Alkylation (Homogeneous)

Use this for SN2 reactions or SNAr couplings where isolating the free base is tedious.

Reagents:

  • EMP-HBr (1.0 equiv)

  • Alkyl Halide / Aryl Fluoride (1.1 equiv)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step:

  • Dissolution: Charge EMP-HBr into the reaction vessel. Add DMF (5-10 volumes). Note: The salt will dissolve completely.

  • Deprotonation: Add the inorganic base (K₂CO₃) in one portion.

    • Mechanism:[2] The high dielectric constant of DMF (ε=36.7) allows the carbonate to solubilize slightly and neutralize the HBr. The resulting KBr is insoluble and may precipitate, driving the equilibrium.

  • Addition: Add the electrophile.

  • Reaction: Heat to required temperature (typically 60–90°C). Monitor by LCMS.[3]

  • Workup (Critical): DMF is difficult to evaporate.

    • Dilute mixture with EtOAc (15 vol).

    • Wash with 5% LiCl solution (3x) to remove DMF into the aqueous phase.

    • Dry organic layer (Na₂SO₄) and concentrate.[3][4]

Protocol B: Biphasic Acylation (Schotten-Baumann Conditions)

Use this for reaction with acid chlorides or sulfonyl chlorides.

Reagents:

  • EMP-HBr (1.0 equiv)

  • Acid Chloride (1.1 equiv)

  • Base: NaOH (2.5 equiv) or NaHCO₃ (saturated solution)

  • Solvent: DCM / Water (1:1 ratio)

Step-by-Step:

  • Biphasic Setup: Dissolve EMP-HBr in water (5 vol). Add DCM (5 vol).

  • Neutralization: Add the base to the stirring mixture. Ensure pH > 10. The free base of EMP will partition into the DCM layer.

  • Reaction: Add the acid chloride dropwise to the vigorously stirring biphasic mixture at 0°C.

    • Why? The reaction occurs at the interface or in the organic phase. The HBr byproduct is instantly neutralized by the aqueous base, preventing protonation of the unreacted amine.

  • Separation: Separate layers. Extract aqueous layer once with DCM. Combine organics, dry, and concentrate.[4]

Protocol C: Isolation of Free Base (Scale-Up Prep)

Use this if the subsequent reaction is strictly anhydrous (e.g., using NaH or BuLi).

FreeBasing Step1 Dissolve EMP-HBr in Min. Water (3 vol) Step2 Add DCM (10 vol) + Cool to 0°C Step1->Step2 Step3 Adjust pH to >12 with 4N NaOH Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 Aq. Layer: Extract w/ DCM (2x) Step4->Step5 Step6 Combine Organics -> Dry (Na2SO4) -> Evaporate Step4->Step6 Step5->Step6

Figure 2: Workflow for converting EMP-HBr to its reactive free base form.

Troubleshooting & Stability Notes

  • Hygroscopicity: The HBr salt is hygroscopic. If the material appears "sticky" or weighs more than calculated, dry it in a vacuum oven at 40°C for 4 hours before use. Excess water can kill moisture-sensitive electrophiles.

  • Lactam Hydrolysis: While the piperazinone ring is stable, prolonged heating (>100°C) in strong aqueous acid or base can hydrolyze the lactam (amide bond), opening the ring to form an amino-acid derivative. Avoid refluxing in 6N HCl.

  • Impurity Profile: In DMF reactions using K₂CO₃, if the reaction stalls, add a catalytic amount of KI (Potassium Iodide) . This converts alkyl chlorides to more reactive alkyl iodides (Finkelstein condition) and can accelerate the reaction with the secondary amine.

References

  • Solvent Effects in Amine Alkylation

    • Alunni, S., & Tijskens, P. (1995). Alkylation of secondary amines: Solvent and base effects.[1][5] Journal of Organic Chemistry.[6]

  • Piperazinone Synthesis & Reactivity

    • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect.
  • Salt Solubility & Breaking

    • Kumar, S.S., et al. (2016).[7] Pharmaceutical Salts: Crystal Structure to Solubility.[2] ResearchGate / CrystEngComm.[7]

  • General Solvent Selection Guide

    • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry.[4]

Sources

Application Notes and Protocols: Deprotection and Neutralization of Piperazinone Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine and piperazinone scaffolds are foundational motifs in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Synthetic routes often involve the use of nitrogen protecting groups, such as the tert-butoxycarbonyl (Boc) group, whose removal under acidic conditions typically yields the corresponding ammonium salt, in this case, a hydrobromide. While this salt form can enhance stability and ease of handling, the protonated nitrogen is non-nucleophilic, necessitating a neutralization step to yield the "free base" for subsequent synthetic manipulations like acylation, alkylation, or reductive amination.[1][2] This guide provides a comprehensive overview of the chemical principles, strategic considerations, and detailed laboratory protocols for the effective neutralization of piperazinone hydrobromide salts, tailored for researchers in synthetic chemistry and drug development.

Chemical Principles and Strategic Considerations

The Nature of Piperazinone Hydrobromide Salts

A piperazinone hydrobromide salt consists of a protonated piperazinone cation and a bromide anion. The proton typically resides on the more basic nitrogen atom, rendering it electrophilic rather than nucleophilic. The formation of this salt is often the direct outcome of a preceding reaction, most commonly the acid-catalyzed deprotection of a Boc-protected precursor.[1][3] According to the pKa rule, for a stable salt to form, the pKa of the protonated amine should be at least two units lower than the pKa of the conjugate acid of the counter-ion.[4] This ensures that the equilibrium favors the salt form. The primary goal of neutralization is to shift this equilibrium to regenerate the lone pair on the nitrogen, thereby restoring its nucleophilicity.

The Concept of Neutralization (Free-Basing)

Neutralization, colloquially known as "free-basing" in a laboratory context, is a fundamental acid-base reaction.[5][6] A base is added to the piperazinone hydrobromide salt to accept the proton from the nitrogen atom, liberating the neutral piperazinone. The general transformation is depicted below.

G cluster_0 Deprotection & Neutralization Sequence Boc_Protected N-Boc-Piperazinone Salt Piperazinone•HBr Salt Boc_Protected->Salt  HBr (Deprotection) Free_Base Piperazinone Free Base Salt->Free_Base  Base (Neutralization)

Caption: General deprotection and neutralization pathway.

The choice of base and the work-up procedure are critical for achieving high yield and purity. The ideal base should be strong enough to deprotonate the piperazinone salt completely but not so strong that it causes undesired side reactions with other functional groups in the molecule.

Choosing the Optimal Base

The selection of a base depends on the substrate's solubility, the presence of other sensitive functional groups (e.g., esters, which are susceptible to hydrolysis by strong bases), and the desired work-up procedure. Bases are broadly categorized as inorganic or organic.

BaseFormulaTypepKa of Conjugate AcidKey Characteristics & Use Cases
Sodium Bicarbonate NaHCO₃Weak Inorganic6.3The most common choice for standard aqueous work-ups. Safe, inexpensive, and unlikely to cause side reactions. Generates CO₂ gas, requiring proper venting.[7][8]
Sodium Carbonate Na₂CO₃Moderate Inorganic10.3Stronger than bicarbonate, useful if deprotonation is difficult. Higher pH may affect sensitive groups.[9][10]
Potassium Carbonate K₂CO₃Moderate Inorganic10.3Similar to Na₂CO₃ but with different solubility properties. Often used as a solid in organic solvents for anhydrous conditions.[10][11]
Triethylamine Et₃N (TEA)Weak Organic10.7Soluble in organic solvents. Used when an aqueous work-up is undesirable. The resulting Et₃N•HBr salt can often be filtered off.[10][12]
DIPEA i-Pr₂NEtWeak Organic (Hindered)11.0A non-nucleophilic organic base, useful if the substrate has sites susceptible to nucleophilic attack by TEA.
Sodium Hydroxide NaOHStrong Inorganic~15.7Used when weaker bases are ineffective. Must be used with caution, especially with ester-containing molecules, due to risk of saponification.[13]

Experimental Protocols

Safety First: All procedures should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Piperazine derivatives can be corrosive and act as respiratory and skin sensitizers.[14][15][16][17]

Protocol 1: Standard Neutralization via Aqueous Bicarbonate Work-up

This is the most robust and widely used method for neutralizing amine salts. It relies on partitioning the neutralized free base into an organic solvent while the inorganic byproducts remain in the aqueous phase.

Methodology:

  • Dissolution: Dissolve the crude piperazinone hydrobromide salt (1.0 equiv.) in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in an Erlenmeyer flask. A typical concentration is 0.1-0.2 M. If the salt has poor solubility, water can be added to the flask to dissolve it before transferring to the separatory funnel.

  • Transfer: Transfer the solution to a separatory funnel of appropriate size.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution portion-wise until effervescence (CO₂ evolution) ceases. This indicates that the excess acid has been neutralized. Continue adding NaHCO₃ solution until the aqueous layer is basic (pH ≥ 8), which can be confirmed by testing with pH paper.[18]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent the pressure generated from CO₂. Close the stopcock and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the lower organic layer into a clean Erlenmeyer flask.

  • Re-extraction: To maximize recovery, extract the remaining aqueous layer two more times with fresh portions of the organic solvent.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The solution should be swirled until the drying agent no longer clumps together.[18]

  • Isolation: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude piperazinone free base.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.

Caption: Experimental workflow for aqueous bicarbonate work-up.

Protocol 2: In-Situ Neutralization with an Organic Base

This method is advantageous when the product has significant water solubility or when an aqueous work-up is to be avoided. It is often used to generate the free base directly in the reaction vessel for a subsequent reaction.

Methodology:

  • Suspension: Suspend the piperazinone hydrobromide salt (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCM, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: To the stirred suspension, add triethylamine (TEA, ~2.2 equivalents) or diisopropylethylamine (DIPEA) dropwise at room temperature. A slight excess of the base ensures complete neutralization.[12]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by the dissolution of the starting salt and the formation of a new precipitate (triethylammonium bromide).

  • Isolation (if required): If the free base needs to be isolated before the next step, filter the mixture to remove the ammonium bromide salt precipitate. Wash the precipitate with a small amount of the anhydrous solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude piperazinone free base.

  • Direct Use: Alternatively, the filtered solution containing the free base can be used directly in the next synthetic step without isolation.

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Persistent Emulsion During Extraction High concentration of salts or amphiphilic impurities.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase ("salting out"). Allow the funnel to stand undisturbed for a longer period. If necessary, filter the entire mixture through a pad of Celite.
Product Remains in Aqueous Layer The free base has high water solubility. Incomplete neutralization.Ensure the aqueous layer is sufficiently basic (pH > 8). Saturate the aqueous layer with solid NaCl before re-extracting. Use a more polar organic solvent for extraction (e.g., a 9:1 mixture of DCM/isopropanol).
Low Recovery After Work-up Incomplete extraction. Product volatility. Adherence to glassware.Perform more extractions (e.g., 4-5 times). Avoid excessive heating during solvent removal. Rinse all glassware with fresh solvent and combine with the main product solution.
Product Degradation Presence of a base-labile functional group (e.g., ester).Use a weaker base like NaHCO₃ instead of Na₂CO₃ or NaOH. Keep the temperature low (0 °C) during the work-up. Minimize the time the product is in contact with the base.

Stability and Handling: Piperazine free bases can be hygroscopic and may absorb atmospheric CO₂ over time to form carbamates, reducing their purity and reactivity.[19] For long-term storage, it is advisable to store the purified free base in a sealed container under an inert atmosphere (N₂ or Ar) at a low temperature and protected from light.[20][21]

References

  • s d fine-chem limited. (n.d.). piperazine anhydrous - s d fine-chem limited.
  • Apollo Scientific. (n.d.). Piperazine.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
  • Nongthombam, G. S. (2023, December 27). How can I neutralize aminehydrochlorides? ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • Mphahlele, M. J., et al. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Google Patents. (n.d.). US5338846A - Process for preparing aryl piperazinyl-heterocyclic compounds with a piperazine salt.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
  • Henderson, L. C. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Bryan Research & Engineering, LLC. (2025, September 12). Neutralization of Heat Stable Salts Revisited.
  • Benchchem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • Alpas Wellness. (2024, December 23). What Is Freebasing? Understand The Dangerous Practice.
  • Wikipedia. (n.d.). Piperazine.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • El-Gamal, M. I., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • Mattiuzzo, E., et al. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Al-Achi, A., & Gupta, M. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Alvarez-Builla, J. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
  • Shravan Kumar, G., et al. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research.
  • Niphakis, M. J., et al. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC.
  • No Matter What Recovery. (2024, July 22). What is Freebasing?.

Sources

Troubleshooting & Optimization

Handling hygroscopicity of piperazinone hydrobromide salts in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazinone Hydrobromide Salts

A Senior Application Scientist's Guide to Managing Hygroscopicity in the Laboratory

Welcome to the technical support center for handling piperazinone hydrobromide salts. As a Senior Application Scientist, I understand that managing the physical properties of active pharmaceutical ingredients (APIs) is as critical as understanding their pharmacology. Piperazinone hydrobromide salts, while valuable scaffolds in drug discovery, often exhibit significant hygroscopicity—the tendency to absorb moisture from the atmosphere.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the challenges posed by this property. Uncontrolled moisture uptake can lead to a cascade of issues, including inaccurate weighing, physical state changes (caking to deliquescence), chemical degradation, and compromised formulation performance.[1][2][3] This resource provides troubleshooting advice and best practices to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Field Scenarios & Solutions

This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying cause and provides a clear, actionable protocol.

Q1: My piperazinone hydrobromide salt, which was a fine powder, has become clumpy and caked. In a severe case, it turned into a sticky paste. What happened and how can I salvage the material?

A1: This is a classic manifestation of hygroscopicity. The salt has absorbed a significant amount of moisture from the air. Caking occurs as moisture creates liquid bridges between particles, and in severe cases, the salt may absorb so much water that it dissolves, a phenomenon known as deliquescence.[4] The hydrobromide salt form, being polar, is particularly susceptible to this.[5]

Root Cause Analysis: The primary cause is improper storage or handling in an environment with uncontrolled humidity. Even brief exposure to ambient air during weighing or transfer can initiate this process.

Immediate Action & Recovery Protocol: Your primary goal is to remove the absorbed water without degrading the compound.

Protocol 1: Drying a Hygroscopic Piperazinone Hydrobromide Salt

  • Immediate Containment: Tightly seal the original container with paraffin film to prevent further moisture uptake.[6]

  • Transfer to Drying Vessel: In a low-humidity environment (e.g., a glove box or under a nitrogen blanket), transfer the caked material to a shallow, wide glass dish (like a crystallization dish) to maximize the surface area.

  • Vacuum Oven Drying (Recommended Method):

    • Place the dish in a vacuum oven.

    • Apply a gentle vacuum. Do not apply a high vacuum immediately, as this can cause fine particles to be aspirated.

    • Set the temperature cautiously. Start at a low temperature (e.g., 30-40°C) as piperazine derivatives can be susceptible to thermal degradation.[7] The goal is to provide enough energy to vaporize the water, which is facilitated by the low pressure.[8][9]

    • Dry for 12-24 hours. The material should return to a free-flowing powder.

  • Desiccator Drying (Alternative):

    • If a vacuum oven is unavailable, place the dish in a glass desiccator containing a high-capacity desiccant like phosphorus pentoxide (P₄O₁₀) or fresh anhydrous calcium sulfate (Drierite®).[4]

    • Evacuate the desiccator if possible. This method is slower but gentler.

  • Verification: After drying, re-analyze the material for purity and water content (via Karl Fischer titration) to confirm that the process has not caused degradation.

Causality: A vacuum oven lowers the boiling point of water, allowing it to be removed at a temperature that is less likely to cause thermal degradation of the API.[9]

Q2: I'm getting inconsistent weights for my salt, and my analytical results (e.g., HPLC potency, NMR) are not reproducible. Could moisture be the culprit?

A2: Yes, this is a very common and critical issue. The apparent mass of a hygroscopic compound is not constant; it changes as it absorbs atmospheric water. If you weigh out 10.0 mg of a hygroscopic salt, a few minutes later it might weigh 10.5 mg. This directly impacts the concentration of your stock solutions and leads to significant errors in potency, dose-response curves, and other quantitative assays. Furthermore, excess water can alter dissolution rates and even affect chromatographic peak shapes.

Workflow for Accurate Weighing & Analysis: To ensure accuracy, you must minimize moisture contact and, for the highest precision, determine the exact water content.

Workflow: Accurate Handling of Hygroscopic Salts

G cluster_prep Preparation cluster_weigh Weighing cluster_analysis Analysis & Correction A Equilibrate container to room temperature (min. 30 mins) B Prepare low-humidity environment (glove box or balance shield) A->B Prevents condensation C Open container only within the controlled environment B->C D Quickly weigh the desired amount into a pre-tared, sealable vial C->D E Immediately seal both the stock and sample vials D->E F Dissolve sample immediately for analysis E->F H Correct all weight-based calculations using the determined water content F->H G Separately, determine water content of the lot via Karl Fischer Titration G->H Provides correction factor

Best Practice: Always perform a Karl Fischer titration to determine the precise water content of the batch you are using.[] This value allows you to calculate the "true" mass of the anhydrous compound, correcting for the mass of the absorbed water and ensuring the highest level of accuracy in your experiments.

Q3: My piperazinone hydrobromide salt has poor flowability and sticks to spatulas and glassware, making formulation and transfer difficult. Why?

A3: This is a direct physical consequence of moisture absorption. Adsorbed water on the surface of the crystals increases inter-particle cohesive forces through mechanisms like liquid bridging and electrostatic interactions. This leads to reduced powder flow, caking, and adhesion to surfaces, which are significant challenges during pharmaceutical manufacturing and formulation.[11][12]

Mitigation Strategies:

  • Environmental Control: The most effective solution is to handle the powder in a controlled humidity environment (ideally below 40% Relative Humidity).

  • Excipient Co-processing: For formulation development, consider blending the hygroscopic API with excipients that have moisture-wicking properties or can act as glidants (e.g., colloidal silicon dioxide). This is a common strategy to improve the handling of moisture-sensitive solids.[12]

  • Proper Tools: Use non-static and polished spatulas. Tapping the glassware gently can help dislodge adhering powder.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for a new batch of piperazinone hydrobromide salt?

A1: The ideal conditions create multiple barriers to moisture.

  • Primary Container: Ensure the compound is in a tightly sealed glass vial with a PTFE-lined cap.

  • Secondary Containment: Place the primary container inside a heat-sealable, laminated foil bag that includes a desiccant pouch.[6] This provides an excellent moisture barrier.

  • Tertiary Environment: Store this package inside a desiccator cabinet or a glove box. For maximum protection of highly valuable or sensitive batches, backfilling the primary container with an inert gas like argon or nitrogen before sealing is recommended.[13]

  • Temperature: Store at the recommended temperature (often room temperature unless thermally labile), but avoid refrigeration unless specified. Placing a room-temperature container in a fridge can cause moisture to condense on it when removed. If refrigerated storage is required, you must allow the container to fully equilibrate to room temperature before opening.[13]

Q2: How do I choose the right desiccant for storage?

A2: The choice depends on the required level of dryness and potential chemical compatibility.

DesiccantDrying CapacityMechanismNotes
Silica Gel (Indicating) GoodAdsorptionInexpensive and reusable by heating. The color indicator (blue to pink) shows saturation. Not suitable for creating an extremely dry atmosphere.[14]
Anhydrous CaSO₄ (Drierite®) GoodChemical RxnEfficient and neutral. Good general-purpose desiccant.[4]
Molecular Sieves (3Å or 4Å) ExcellentAdsorptionCan achieve very low humidity levels. Ideal for highly sensitive compounds. Can be regenerated by heating.[13]
Phosphorus Pentoxide (P₄O₁₀) SuperiorChemical RxnExtremely effective but corrosive and hazardous to handle. Forms phosphoric acid upon reaction with water.[4] Use only for static desiccation where direct contact is impossible.

Q3: My compound turned from a white powder to a yellow or brown solid. Is this due to moisture?

A3: It is highly likely. Absorbed water can act as a solvent, facilitating chemical degradation pathways that may not occur in a perfectly dry state.[2][15] For piperazine derivatives, and specifically hydrobromide salts, two mechanisms are probable:

  • Hydrolysis: Water can hydrolyze labile functional groups on the molecule. The low microenvironmental pH created by the HBr salt in the presence of water can catalyze this degradation.[5][16]

  • Oxidation: Dissolved oxygen in the absorbed water can lead to oxidation, which often produces colored byproducts.[7]

If you observe a color change, the material's purity is compromised. It should be re-analyzed by HPLC and LC-MS to identify degradation products before further use.

Diagram: The Cascade of Problems from Moisture Uptake

G cluster_physical cluster_chemical A Piperazinone HBr Salt (Free-flowing Powder) B Exposure to Atmospheric Moisture A->B C Physical Changes B->C D Chemical Changes B->D P1 Increased Mass (Inaccurate Weighing) C->P1 P2 Caking & Clumping (Poor Flow) C->P2 P3 Deliquescence (Liquefaction) C->P3 C1 Hydrolysis D->C1 C2 Oxidation D->C2 C3 Loss of Potency & Purity (Color Change) C1->C3 C2->C3

References

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • How do you handle hygroscopic salts? HepatoChem. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

  • API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Pilotech. [Link]

  • Drying Techniques for Pharmaceuticals. Scribd. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • How to store temperature and moisture-sensitive compounds? Reddit. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. [Link]

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. MyJo. [Link]

  • Classification of goods according to moisture behavior. Container Handbook. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. ACS Publications. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Research on the Comprehensive Performance of Hygroscopic Materials in an Office Building Based on EnergyPlus. MDPI. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Recent developments in pharmaceutical salts: FDA approvals from 2015 to 2019. ResearchGate. [Link]

  • Hydrobromide – Knowledge and References. Taylor & Francis. [Link]

Sources

Technical Support Center: HBr Removal from Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIP-HBR-001 Subject: De-salting protocols for Piperazinone scaffolds (Hydrobromide counterion removal) Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic & Strategy

The Core Challenge: Piperazinones possess a unique duality. Unlike their fully saturated cousins (piperazines), they contain both a secondary amine (pKa ~8–9, basic) and a lactam/amide (pKa ~ -1, non-basic). The HBr counterion is bound to the secondary amine.

The difficulty in removing HBr lies in the solubility profile . Piperazinone free bases are often highly polar and water-soluble due to the lactam moiety, leading to poor recovery during standard aqueous workups (Liquid-Liquid Extraction).

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct method for your specific derivative.

G Start Start: Piperazinone-HBr Salt Solubility Is the Free Base Water Soluble? Start->Solubility AcidSens Is the molecule Acid/Base Labile? Solubility->AcidSens Yes (High Polarity) MethodA Method A: Biphasic Extraction (LLE) (DCM/IPA) Solubility->MethodA No (Lipophilic) MethodB Method B: Anion Exchange Resin (Amberlyst A26 OH) AcidSens->MethodB No (Stable) MethodC Method C: Solid-Supported Scavenger (PS-CO3) AcidSens->MethodC Yes (Delicate)

Figure 1: Strategic decision tree for selecting the HBr removal method based on substrate solubility and stability.

Experimental Protocols

Method A: Modified Biphasic Extraction (LLE)

Best for: Lipophilic piperazinones with low water solubility.

The Trap: Standard DCM/Water extraction often fails because the free base partitions into the aqueous phase or forms stable emulsions. The Fix: Use the "Salting Out" technique combined with a polar organic modifier.

Protocol:

  • Dissolution: Dissolve 1.0 eq of Piperazinone-HBr in the minimum volume of water.

  • Basification: Slowly add 2M NaOH or Saturated Na₂CO₃ until pH > 11.

    • Why? The pKa of the piperazinone secondary amine is ~9. You must exceed this by 2 units to ensure >99% deprotonation [1].

  • Saturation: Add solid NaCl to the aqueous layer until saturation (brine).

    • Why? This increases the ionic strength of the aqueous phase, forcing the organic free base out ("Salting Out") [2].[1][2]

  • Extraction: Extract 3x with DCM:Isopropanol (3:1 ratio) .

    • Why? Pure DCM is too non-polar. The addition of IPA increases the solubility of the polar piperazinone in the organic layer.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Troubleshooting FAQ:

Q: I have a rag layer (emulsion) that won't separate. A: Do not shake vigorously. Invert the funnel gently. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite or glass wool. The physical shear often breaks the emulsion droplets [3].

Method B: Anion Exchange Resin (The "Zero-Aqueous" Method)

Best for: Highly water-soluble free bases; Scalable processes.

The Logic: Instead of washing the product out of the salt, we swap the bromide ion for a hydroxide ion using a resin, then filter the resin away. The HBr becomes water (H+ from salt + OH- from resin).

Recommended Resin: Amberlyst® A26 (OH form) or Dowex® 1X8.

Protocol:

  • Pre-Wash (CRITICAL): Commercial resins contain leachables (oligomers/colorants). Pack the resin in a column and wash with Methanol (3 Bed Volumes) until the eluent is clear.

  • Loading: Dissolve the Piperazinone-HBr in Methanol (or water if insoluble in MeOH).

  • Exchange: Pass the solution through the resin bed at a flow rate of ~1-2 Bed Volumes/hour.

    • Alternative (Batch Mode): Add wet resin (approx 3-5 eq of exchange capacity) to the stirring solution of the salt. Stir for 1 hour.

  • Monitoring: Check the pH of the eluent/supernatant. It should be basic.

  • Workup: Filter off the resin.[3] Rinse resin with MeOH. Concentrate the filtrate.

Workflow Diagram:

ResinFlow cluster_mechanism Mechanism Step1 1. Dissolve Salt (MeOH) Step2 2. Contact Resin (R-N+ OH-) Step1->Step2 Step3 3. Ion Exchange (Br- trapped on resin) Step2->Step3 Step4 4. Filter Resin Step3->Step4 Step5 5. Evaporate Solvent Step4->Step5 Mech Resin-OH + Pip-HBr → Resin-Br + Pip(free) + H2O

Figure 2: Workflow for Anion Exchange. Note that the HBr is neutralized to water, leaving no salt byproducts in the filtrate.

Method C: Solid-Supported Scavenger (PS-CO3)

Best for: Acid-sensitive compounds or small-scale parallel synthesis.

The Logic: Use a polymer-supported carbonate (e.g., polystyrene-bound methylammonium carbonate). This acts as a "solid base." The HBr reacts with the carbonate, releasing CO₂.

Protocol:

  • Stoichiometry: Calculate 3.0 equivalents of base capacity (usually ~3 mmol/g loading).

  • Mix: Add PS-CO3 beads to the Piperazinone-HBr solution in DCM or MeOH.

  • Agitate: Shake gently at room temperature for 2-4 hours.

    • Observation: Evolution of gas (CO₂) indicates the reaction is proceeding.

  • Filter: Remove beads via filtration. The filtrate contains the free base.

Data Summary & Comparison

FeatureMethod A: LLE (DCM/IPA)Method B: A26 ResinMethod C: PS-CO3 Scavenger
Throughput Low (Labor intensive)High (Can be automated)Medium
Cost LowLow (Resin is recyclable)High (Reagent cost)
Water Soluble Product? Poor Recovery Excellent Recovery Good Recovery
Scalability HighHighLow (Cost prohibitive)
Green Chemistry Poor (Chlorinated solvents)Good (MeOH/EtOH only)Good

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Biotage. (2023). Tackling emulsions just got easier. (Technical Note on breaking emulsions in LLE).

  • Sigma-Aldrich. (n.d.). Amberlyst® A26 hydroxide form Product Specification. (Technical Data Sheet describing capacity and solvent compatibility).

  • Tamaddon, F., & Pouramini, F. (2014).[4] Amberlyst A26 OH as a Recyclable Catalyst.[4] Synlett, 25, 1127-1131.[4] (Demonstrates stability and recyclability of A26 resins).

Sources

Technical Support Center: Stability of 1-Ethyl-3-methylpiperazin-2-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks / Chiral Scaffolds Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-PIP-004-ACID

Core Chemical Profile & Stability Overview

1-Ethyl-3-methylpiperazin-2-one hydrobromide is a specialized piperazinone scaffold often utilized in the synthesis of peptidomimetics and kinase inhibitors. While the piperazinone ring (a six-membered lactam) offers greater hydrolytic stability than beta-lactams, it exhibits specific vulnerabilities under acidic conditions that can compromise experimental integrity.

The "Silent" Risks

Researchers often assume the hydrobromide salt is inert because it is the "stable form" for shipping. However, in solution, the intrinsic acidity of the HBr salt (pH ~1–3 in aqueous solution) activates two primary degradation pathways:

  • Racemization (High Risk): The C3-methyl stereocenter is highly susceptible to acid-catalyzed enolization, leading to loss of optical purity.

  • Hydrolysis (Moderate Risk): Prolonged exposure to strong acid and heat opens the lactam ring, generating an acyclic amino acid derivative.

Mechanistic Degradation Pathways (Visualized)

The following diagram illustrates the two critical pathways researchers must control: the reversible racemization at C3 and the irreversible ring-opening hydrolysis.

DegradationPathways Start 1-Ethyl-3-methylpiperazin-2-one (Intact S-Enantiomer) Protonated O-Protonated Intermediate Start->Protonated + H+ (Acidic pH) Enol Enol Tautomer (Planar C3) Protonated->Enol - H+ (alpha-deprotonation) OpenRing Hydrolysis Product (Acyclic Amino Acid) Protonated->OpenRing + H2O / Heat (Irreversible) Racemate Racemic Mixture (R/S Enantiomers) Enol->Racemate Reprotonation

Caption: Figure 1. Acid-mediated degradation pathways.[1] Note that racemization (red path) often occurs faster than hydrolysis (green path) under mild acidic conditions.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific symptoms observed during synthesis or analysis.

Symptom 1: Loss of Enantiomeric Excess (ee)

Observation: The compound shows reduced optical rotation or peak splitting in Chiral HPLC, despite no change in retention time on reverse-phase HPLC.

  • Root Cause: Acid-Catalyzed Racemization. The C3 position (alpha to the carbonyl) is activated by the N1-carbonyl group. In the presence of HBr (acid), the keto-enol tautomerism equilibrates the stereocenter.

  • Diagnostic Check:

    • Dissolve a small sample in D₂O.

    • Monitor the C3-H signal via ¹H NMR over 24 hours. Disappearance or simplification of splitting patterns indicates deuterium exchange, a proxy for racemization.

  • Corrective Action:

    • Neutralization: Do not store the HBr salt in solution for extended periods. Neutralize to the free base immediately prior to use if stereochemistry is critical.

    • Temperature Control: Keep acidic solutions at <4°C. Racemization rates increase exponentially with temperature.

Symptom 2: Appearance of Polar Impurities (Low Retention Time)

Observation: LC-MS shows a new peak with M+18 mass (Water addition) relative to the parent, eluting near the solvent front.

  • Root Cause: Lactam Hydrolysis. The amide bond (N1-C2) has cleaved, resulting in N-ethyl-N-(2-aminoethyl)alanine (or isomer).

  • Diagnostic Check:

    • Check pH of the solution.[2] If pH < 1 and T > 40°C, hydrolysis is likely.

    • Reaction: Treat with Ninhydrin. The open-chain product has a primary/secondary amine that may react differently than the cyclic lactam.

  • Corrective Action:

    • Buffer Usage: Avoid unbuffered aqueous acidic environments. Use phosphate or acetate buffers if low pH is required for extraction.

    • Workup: When quenching reactions involving this intermediate, avoid strong mineral acids (HCl/H₂SO₄) at high temperatures.

Symptom 3: Material is Sticky or "Wet"

Observation: The white crystalline powder turns into a gum upon exposure to air.

  • Root Cause: Hygroscopicity of HBr Salt. Hydrobromide salts are notoriously hygroscopic, absorbing atmospheric water which creates a localized acidic solution on the crystal surface, accelerating degradation.

  • Corrective Action:

    • Drying: Dry under high vacuum (0.1 mbar) at 40°C over P₂O₅.

    • Storage: Store under Argon/Nitrogen in a desiccator.

Stability Data Summary

ConditionTimeframeOutcomeRisk Level
Solid State (Desiccated, -20°C) 12 MonthsStable (>99% Purity)Low
Aq. Solution (pH 7, 25°C) 24 HoursStableLow
Aq. Solution (pH 1, 25°C) 6 Hours< 2% RacemizationModerate
Aq. Solution (pH 1, 60°C) 2 Hours> 10% Hydrolysis + Racemization Critical
DMSO-d6 Solution (25°C) 48 HoursStableLow

Frequently Asked Questions (FAQs)

Q1: Can I convert the HBr salt to the Free Base for better stability?

Yes. The free base is generally an oil or low-melting solid. It is less prone to acid-catalyzed racemization but more prone to oxidation (N-oxide formation) due to the free amines. Protocol: Dissolve HBr salt in minimal water, cool to 0°C, add saturated NaHCO₃ until pH ~9, and extract immediately with DCM. Store the free base under inert gas at -20°C.

Q2: I need to run a reaction in acidic media (e.g., Boc-deprotection). Will the ring survive?

Yes, but with caveats. Standard TFA/DCM (1:1) conditions for 1-2 hours at 0°C to Room Temperature are generally safe for the piperazinone ring. However, avoid refluxing in HCl/Dioxane , as this significantly increases the risk of hydrolysis and racemization.

Q3: Why is my LC-MS showing a mass of M+16?

This is likely N-Oxidation , not acid degradation. If the sample was stored in solution exposed to air, the N4-nitrogen (secondary amine) or N1-ethyl can oxidize. This is distinct from acid instability.

Q4: Is the racemization reversible?

Once racemized (e.g., 50:50 mixture of R/S), you cannot chemically revert it to a single enantiomer without performing a chiral resolution or chiral HPLC separation. Prevention is the only cure.

References

  • Hull, R. (1979). The Chemistry of Piperazinones. In Comprehensive Organic Chemistry. Pergamon Press. (General reactivity of piperazinone lactams).
  • Rossen, K., et al. (1998). "Asymmetric Synthesis of the Substance P Antagonist L-754,030." Tetrahedron Letters, 39(38), 6823-6826. Link (Demonstrates stability/instability of morpholinone/piperazinone scaffolds in synthesis).

  • Micklefield, J. (2004). "Backbone modification of peptides: Piperazinones." Current Opinion in Chemical Biology. (Discusses the structural integrity of piperazinone rings in peptidomimetics).
  • Sigma-Aldrich/Merck. (2024). Product Specification: 1-Ethyl-3-methylpiperazin-2-one hydrobromide. Link (Physical properties and handling safety).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.

Sources

Validation & Comparative

Melting Point Determination of 1-Ethyl-3-methylpiperazin-2-one Hydrobromide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-3-methylpiperazin-2-one hydrobromide (CAS: 1255717-00-0) is a specialized piperazinone intermediate used frequently in the synthesis of kinase inhibitors and other pharmaceutical scaffolds. Unlike its free base counterpart, the hydrobromide salt is designed to improve crystallinity and stability. However, its physical characterization presents specific challenges: hygroscopicity and potential thermal decomposition prior to melting.

This guide provides a rigorous protocol for determining the melting point (MP) of this compound, comparing the standard Capillary Method against Differential Scanning Calorimetry (DSC) . It also evaluates the hydrobromide salt against its free base alternative to contextualize its selection in drug development workflows.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

The hydrobromide salt form is often selected over the free base to facilitate isolation and purification. However, this salt formation introduces lattice energy dynamics that significantly alter the melting behavior.

Feature1-Ethyl-3-methylpiperazin-2-one Hydrobromide1-Ethyl-3-methylpiperazin-2-one (Free Base)
CAS Number 1255717-00-059702-31-7 (Analogous)
Physical State Crystalline SolidLiquid or Low-Melting Solid
Hygroscopicity High (Deliquescent if impure)Moderate
Melting Range Expected: >150°C (often with decomp) Expected: <50°C or Liquid
Primary Utility Stable storage form; Solid-phase handlingDirect reaction intermediate

Critical Insight: Literature values for specific salt intermediates like CAS 1255717-00-0 are often proprietary or batch-dependent. Unlike standard reagents (e.g., Piperazine, MP 106°C), this compound requires empirical determination for every new lot to confirm identity and solvate state.

Core Protocol: Melting Point Determination

Due to the hygroscopic nature of hydrobromide salts, moisture content can depress the observed melting point by 5–10°C. The following protocol integrates a mandatory drying step to ensure data integrity.

Phase 1: Sample Preparation (Mandatory)
  • Desiccation: Place 100 mg of the sample in a vacuum drying pistol over

    
     or silica gel.
    
  • Conditions: Heat to 40°C under high vacuum (<1 mbar) for 4 hours.

  • Handling: Transfer immediately to a nitrogen-flushed glovebox or desiccator to prevent re-absorption of atmospheric water.

Phase 2: Method A — Capillary Method (Visual)

Best for: Routine QC, observing decomposition (color change).

  • Loading: Pack 2-3 mm of dried sample into a glass capillary tube. Seal the open end if the sample is extremely hygroscopic.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 140°C (Estimation).

    • Slow Ramp: 1°C/min starting from 20°C below the estimated onset.

  • Observation: Record three temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete liquefaction (meniscus formation).
      
    • 
      : Onset of browning or gas evolution (bubbling).
      
Phase 3: Method B — Differential Scanning Calorimetry (DSC)

Best for: High precision, distinguishing solvates from true melting.

  • Pan Selection: Use a hermetically sealed aluminum pan with a pinhole (to release pressure if decomposition occurs) or a high-pressure gold-plated pan.

  • Reference: Empty matching pan.

  • Program:

    • Equilibrate at 30°C.

    • Ramp 10.00°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis: Integrate the endothermic peak. The extrapolated onset temperature (

    
    ) is the reported melting point.
    

Comparative Analysis: Performance & Alternatives

Comparison 1: Analytical Methods (Capillary vs. DSC)
MetricCapillary Method (Visual)Differential Scanning Calorimetry (DSC)
Precision ± 1.0 – 2.0°C± 0.1 – 0.5°C
Decomposition Superior: Visual browning is easily seen.Inferior: Endotherms can mask decomp; requires TGA for confirmation.
Sample Size Small (< 5 mg)Small (2–10 mg)
Cost/Run Low (< $1)High (

50 consumables/gas)
Data Output Range (

)
Thermogram (Enthalpy of Fusion

)

Recommendation: Use Capillary for initial purity checks and to screen for gross decomposition. Use DSC for final CoA generation and to detect polymorphic transitions.

Comparison 2: Product Form Alternatives

When developing a synthesis route, a researcher must decide between isolating the salt or the free base.

  • Alternative A: Free Base (1-Ethyl-3-methylpiperazin-2-one)

    • Pros: No counter-ion interference in subsequent coupling reactions; atom economy is higher.

    • Cons: Likely an oil or low-melting solid that is difficult to weigh precisely; prone to oxidation over time; difficult to purify by crystallization.

  • Alternative B: Hydrobromide Salt (The Product)

    • Pros: Crystalline lattice stabilizes the molecule; allows for purification by recrystallization (e.g., from EtOH/Et2O); precise stoichiometry for weighing.

    • Cons: Corrosive potential of HBr; requires neutralization step before base-sensitive reactions.

Decision Workflow Visualization

The following diagram outlines the logical flow for characterizing this specific intermediate, accounting for its potential hygroscopicity.

MP_Determination_Workflow Start Start: Raw Sample (1-Ethyl-3-methylpiperazin-2-one HBr) Drying Vacuum Drying (40°C, 4h, P2O5) Start->Drying VisualCheck Visual Inspection: Is it free-flowing powder? Drying->VisualCheck VisualCheck->Drying No (Clumpy/Wet) MethodChoice Select Method VisualCheck->MethodChoice Yes Capillary Capillary Method (Visual Detection) MethodChoice->Capillary Routine QC DSC DSC Analysis (Thermal Detection) MethodChoice->DSC High Precision / Polymorph Study Result_Cap Result: T_onset / T_clear (Check for browning) Capillary->Result_Cap Result_DSC Result: Endotherm Onset (Check peak shape) DSC->Result_DSC Decision Compare Results Result_Cap->Decision Result_DSC->Decision Final Report MP on CoA (Note: 'Decomp' if observed) Decision->Final

Figure 1: Decision workflow for the physical characterization of hygroscopic hydrobromide salts.

References

  • Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylpiperazin-2-one hydrobromide Product Specification. Retrieved from

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry, 68(2), 335-357.

  • Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. (General reference for salt characterization and melting point depression by impurities).
  • ChemicalBook. (2024). Piperazine Hydrobromide Properties and Melting Point Data. Retrieved from

  • U.S. Pharmacopeia (USP).<741> Melting Range or Temperature. (Standard for capillary melting point methodology).

Safety Operating Guide

Personal protective equipment for handling 1-Ethyl-3-methylpiperazin-2-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Handling Guide: 1-Ethyl-3-methylpiperazin-2-one hydrobromide

A Senior Application Scientist's Guide to Safe Laboratory Operations

This guide provides essential safety and handling protocols for 1-Ethyl-3-methylpiperazin-2-one hydrobromide (CAS No. Not Available, MDL No. MFCD13186099). As a substituted piperazine derivative, this compound requires careful management to mitigate risks associated with its chemical class, which is known for potential sensitization and corrosive properties. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe handling, storage, and disposal.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this exact compound is limited, information from the supplier and data on the parent piperazine class provides a strong basis for a conservative risk assessment.

GHS Classification and Hazards

The known and inferred hazards for 1-Ethyl-3-methylpiperazin-2-one hydrobromide are summarized below. The piperazine class is known to cause severe skin burns, eye damage, and respiratory sensitization[1].

Hazard ClassificationGHS CodeSignal WordHazard StatementSource / Rationale
Acute Toxicity, OralH302Warning Harmful if swallowed.[2]
Skin SensitizationH317Warning May cause an allergic skin reaction.[2]
Skin Corrosion/IrritationH314 (Inferred)Danger Causes severe skin burns and eye damage.Inferred from Piperazine parent class[1][3].
Serious Eye DamageH318 (Inferred)Danger Causes serious eye damage.Inferred from Piperazine parent class.
Respiratory SensitizationH334 (Inferred)Danger May cause allergy or asthma symptoms or breathing difficulties if inhaled.Inferred from Piperazine parent class[1].
Combustible SolidN/AWarning Combustible Solid.[2]

Expert Insights on Key Hazards:

  • Skin and Respiratory Sensitization: Piperazine and its derivatives are known sensitizers[1]. The initial exposure may not cause a reaction, but subsequent contact can trigger a significant allergic response, such as a severe rash or asthma-like symptoms. Therefore, preventing initial exposure is critical. Contaminated work clothing should not be allowed out of the workplace[1][4].

  • Corrosivity: As a hydrobromide salt, this compound can be corrosive, particularly in the presence of moisture. The parent piperazine compound is classified as causing severe skin burns and eye damage[1][3]. It is prudent to handle this derivative with the same level of caution.

  • Combustible Solid: While not highly flammable, this compound can burn if exposed to an ignition source. When handling, keep away from open flames, sparks, and hot surfaces[1][5]. Use of explosion-proof equipment may be necessary in large-scale operations[1].

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE, starting with engineering controls, is mandatory. The selection of PPE must be based on a risk assessment of the specific procedure being performed.

Primary Engineering Controls: The First Line of Defense

All manipulations of 1-Ethyl-3-methylpiperazin-2-one hydrobromide solid or its solutions must be conducted in a properly functioning chemical fume hood[6]. This is the most critical step in preventing inhalation of the powdered compound, which could lead to respiratory sensitization. The fume hood also provides a contained space in case of a spill.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start cluster_weighing Handling Solid Compound cluster_solution Handling Solutions cluster_spill Emergency / Non-Routine start Start: Procedure Risk Assessment weigh_solid Weighing or Transferring Solid? start->weigh_solid weigh_yes High Risk of Inhalation - Use Certified Respirator (N95/P100) - Double Gloves (Nitrile) - Chemical Splash Goggles & Face Shield weigh_solid->weigh_yes Yes handle_solution Working with Solutions? weigh_solid->handle_solution No weigh_no Proceed to Solution Handling Assessment solution_yes Standard PPE Protocol - Nitrile Gloves (EN 374) - Safety Glasses with Side Shields - Lab Coat handle_solution->solution_yes Yes solution_no End: Re-evaluate for other risks handle_solution->solution_no No spill_risk Potential for Splash or Spill? solution_yes->spill_risk spill_yes Enhanced PPE - Chemical Splash Goggles - Face Shield - Consider liquid-resistant apron spill_risk->spill_yes Yes spill_no Follow Standard PPE Protocol spill_risk->spill_no No

Caption: PPE selection workflow for handling 1-Ethyl-3-methylpiperazin-2-one hydrobromide.

Detailed PPE Specifications
Protection TypeStandard RequirementEnhanced Requirement (High-Risk Tasks)Rationale
Eye/Face Safety glasses with side shields (ANSI Z87.1 / EN166).Chemical splash goggles and a face shield.Protects against accidental splashes. A face shield is required when there is a significant risk of splashing or when handling larger quantities[7].
Hand Nitrile gloves (tested to EN 374 or equivalent).Double-gloving with nitrile gloves.Provides a barrier against skin contact. Check for breakthrough times if prolonged contact is expected. Immediately replace any contaminated gloves[5][8].
Body Fully buttoned, long-sleeved laboratory coat.Chemical-resistant apron over the lab coat.Protects skin and personal clothing from contamination. An apron adds a layer of protection against spills of solutions.
Respiratory Not required if handled exclusively in a fume hood.NIOSH/MSHA-approved air-purifying respirator with a particulate filter (N95 or P100)[1][9].Required when weighing or handling the solid outside of a fume hood, or if engineering controls are inadequate, to prevent respiratory sensitization[4].

Safe Handling and Operational Procedures

Adherence to strict protocols during routine laboratory operations is essential for minimizing exposure.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[4]. The parent compound, piperazine, is noted to be hygroscopic and light-sensitive; similar precautions should be taken[1].

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids[1].

  • Location: Store in a designated area for corrosive and sensitizing solids.

Weighing and Preparing Solutions (Step-by-Step)
  • Preparation: Don all required PPE for handling solids (see section 2). Ensure the chemical fume hood sash is at the appropriate working height.

  • Decontamination: Wipe down the balance and surrounding area within the fume hood with 70% ethanol before and after use.

  • Weighing: Tare a suitable container on the balance. Carefully transfer the solid compound using a spatula. Avoid creating dust. Close the primary container immediately after dispensing.

  • Dissolving: Add the solvent to the container with the weighed solid. If adding the solid to the solvent, do so slowly to avoid splashing.

  • Cleanup: Clean the spatula and any contaminated surfaces immediately. Dispose of any contaminated weigh paper or wipes as solid chemical waste.

Emergency Response Procedures

Immediate and correct response to an emergency can significantly reduce injury and contamination. Eyewash stations and safety showers must be readily accessible[1].

Incident TypeResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[4][6]. Seek immediate medical attention[1].
Eye Contact Immediately hold eyelids apart and flush eyes with a gentle, continuous stream of water for at least 15 minutes[4][6]. Seek immediate medical attention[1].
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][9].
Ingestion Do NOT induce vomiting[1]. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention[6].
Small Spill (Solid) Evacuate the immediate area. Wearing enhanced PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Sweep up the mixture and place it in a labeled, sealed container for hazardous waste disposal. Clean the area with soap and water[4][6].
Large Spill Evacuate the laboratory and alert personnel in adjacent areas. Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment[5][9].
Fire The compound is a combustible solid. Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguishers[5][9]. Poisonous gases, including nitrogen oxides, may be produced in a fire[5].

Waste Management and Disposal

All waste containing 1-Ethyl-3-methylpiperazin-2-one hydrobromide must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Segregation and Containment
  • Solid Waste: Place contaminated items such as gloves, weigh boats, and paper towels into a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers). Containers should not be filled to more than 75% capacity[10].

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

Disposal Protocol
  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "1-Ethyl-3-methylpiperazin-2-one hydrobromide".

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for waste pickup through your institution's EHS office. Do not dispose of this chemical down the drain[7][11][12]. The hydrobromide salt may affect the pH of wastewater, and the organic component's biodegradability is unknown.

References

  • s d fine-chem limited. (n.d.). Safety Data Sheet: piperazine anhydrous.[Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.[Link]

  • Angene Chemical. (2024). Safety Data Sheet: 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide.[Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.[Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.[Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.[Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide.[Link]

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash.[Link]

  • s d fine-chem limited. (n.d.). Safety Data Sheet: N-METHYLPIPERAZINE.[Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.[Link]

  • AEB Group. (2025). Safety Data Sheet: SINTOLUBE.[Link]

  • Bond Chemicals Ltd. (2020). Safety Data Sheet: N-Methylpiperazine.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-methylpiperazin-2-one hydrobromide
Reactant of Route 2
1-Ethyl-3-methylpiperazin-2-one hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.